molecular formula C15H15ClN2 B11853636 2-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11853636
M. Wt: 258.74 g/mol
InChI Key: DODHOZRWIDTSRB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The chlorophenyl group can be introduced through a substitution reaction using chlorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include acids, bases, and solvents like toluene or ethanol.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted tetrahydroquinolines.

Scientific Research Applications

2-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

Molecular Formula

C15H15ClN2

Molecular Weight

258.74 g/mol

IUPAC Name

2-(3-chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C15H15ClN2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,13,15,18H,9,17H2

InChI Key

DODHOZRWIDTSRB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC1C3=CC(=CC=C3)Cl)N

Origin of Product

United States

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